molecular formula C16H29NO5 B12952120 tert-Butyl (2R,4R)-2-(methoxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 114676-70-9

tert-Butyl (2R,4R)-2-(methoxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B12952120
CAS No.: 114676-70-9
M. Wt: 315.40 g/mol
InChI Key: SEYZQPGVYKTGRX-ZFXTZCCVSA-N
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Description

tert-Butyl (2R,4R)-2-(methoxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate: is a complex organic compound often used in synthetic chemistry. It features a pyrrolidine ring, a tetrahydropyran group, and a tert-butyl ester, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine.

    Protection of Hydroxyl Group: The hydroxyl group is protected using a tetrahydropyranyl (THP) group. This is achieved by reacting the compound with dihydropyran in the presence of an acid catalyst.

    Formation of tert-Butyl Ester: The carboxylic acid group is esterified using tert-butyl alcohol and a strong acid like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides or thioethers.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are used to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a useful probe in biochemical assays.

Medicine

Pharmaceutical research utilizes this compound in the synthesis of potential drug candidates. Its ability to undergo various chemical transformations makes it a versatile building block for medicinal chemistry.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for large-scale manufacturing processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in biochemical assays, it may bind to enzyme active sites, inhibiting or modifying their activity. The tetrahydropyran and pyrrolidine rings provide structural rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate
  • tert-Butyl (2R,4R)-2-(methoxymethyl)-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl (2R,4R)-2-(methoxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate offers a unique combination of functional groups that enhance its versatility in chemical reactions. The presence of both a methoxymethyl group and a tetrahydropyran ring allows for a broader range of chemical modifications, making it more adaptable for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

CAS No.

114676-70-9

Molecular Formula

C16H29NO5

Molecular Weight

315.40 g/mol

IUPAC Name

tert-butyl (2R,4R)-2-(methoxymethyl)-4-(oxan-2-yloxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H29NO5/c1-16(2,3)22-15(18)17-10-13(9-12(17)11-19-4)21-14-7-5-6-8-20-14/h12-14H,5-11H2,1-4H3/t12-,13-,14?/m1/s1

InChI Key

SEYZQPGVYKTGRX-ZFXTZCCVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1COC)OC2CCCCO2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC)OC2CCCCO2

Origin of Product

United States

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